molecular formula C19H16O3 B5807668 2-(9H-xanthen-9-yl)cyclohexane-1,3-dione

2-(9H-xanthen-9-yl)cyclohexane-1,3-dione

Cat. No.: B5807668
M. Wt: 292.3 g/mol
InChI Key: HBBVDKIONWHKSB-UHFFFAOYSA-N
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Description

2-(9H-xanthen-9-yl)cyclohexane-1,3-dione is a chemical compound that belongs to the class of xanthones. . The structure of this compound consists of a xanthone moiety attached to a cyclohexane-1,3-dione ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-xanthen-9-yl)cyclohexane-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of xanthen-9-one with cyclohexane-1,3-dione under acidic or basic conditions. The reaction typically requires the use of a dehydrating agent such as acetic anhydride or zinc chloride/phosphoryl chloride to facilitate the formation of the xanthone core . Microwave heating has also been employed to improve the yield and reduce reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly reagents and solvents, can further improve the sustainability of the industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(9H-xanthen-9-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the xanthone and cyclohexane-1,3-dione moieties, which provide multiple reactive sites for chemical transformations .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthone derivatives with additional functional groups, while reduction can produce reduced forms of the compound with altered chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-xanthen-9-yl)cyclohexane-1,3-dione is unique due to the presence of the cyclohexane-1,3-dione ring, which imparts distinct chemical properties and reactivity compared to other xanthone derivatives.

Properties

IUPAC Name

2-(9H-xanthen-9-yl)cyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c20-14-8-5-9-15(21)19(14)18-12-6-1-3-10-16(12)22-17-11-4-2-7-13(17)18/h1-4,6-7,10-11,18-19H,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBVDKIONWHKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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